3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine 3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Brand Name: Vulcanchem
CAS No.: 306280-54-6
VCID: VC14540941
InChI: InChI=1S/C13H14ClN3/c14-11-7-4-3-6-10(11)13-16-15-12-8-2-1-5-9-17(12)13/h3-4,6-7H,1-2,5,8-9H2
SMILES:
Molecular Formula: C13H14ClN3
Molecular Weight: 247.72 g/mol

3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

CAS No.: 306280-54-6

Cat. No.: VC14540941

Molecular Formula: C13H14ClN3

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine - 306280-54-6

Specification

CAS No. 306280-54-6
Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
IUPAC Name 3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Standard InChI InChI=1S/C13H14ClN3/c14-11-7-4-3-6-10(11)13-16-15-12-8-2-1-5-9-17(12)13/h3-4,6-7H,1-2,5,8-9H2
Standard InChI Key GKWMIVQJQWDXQZ-UHFFFAOYSA-N
Canonical SMILES C1CCC2=NN=C(N2CC1)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine is a bicyclic heterocyclic compound featuring a fused triazole and azepine ring system. The molecular formula is C13H14ClN3\text{C}_{13}\text{H}_{14}\text{ClN}_3, with a molecular weight of 247.72 g/mol . The IUPAC name reflects its substitution pattern: a 2-chlorophenyl group at the 3-position of the triazole ring and a partially saturated azepine ring (Figure 1).

PropertyValue
Molecular FormulaC13H14ClN3\text{C}_{13}\text{H}_{14}\text{ClN}_3
Molecular Weight247.72 g/mol
SMILES NotationC1CCC2=NN=C(N2CC1)C3=CC=CC=C3Cl
InChIKeyGKWMIVQJQWDXQZ-UHFFFAOYSA-N

Synthesis and Industrial Production

The synthesis of this compound involves multi-step organic reactions, as outlined in patent WO2019121434A1 . A representative route is summarized below:

Synthetic Pathway

  • Cyclization: A substituted hydrazide undergoes cyclization with 2-methyl-2-thiopseudourea sulfate in 2-propanol at 130°C to form the triazole core .

  • Functionalization: The azepine ring is introduced via nucleophilic substitution or reductive amination, depending on the precursor.

  • Chlorophenyl Incorporation: Electrophilic aromatic substitution or Suzuki-Miyaura coupling attaches the 2-chlorophenyl group .

Table 2: Reagents and Conditions for Key Steps

StepReagentsConditionsYield
12-Methyl-2-thiopseudourea sulfate2-Propanol, 130°C, 12h68%
2LiAlH4_4, THF0°C to RT, 4h52%
32-Chlorophenylboronic acid, Pd(PPh3_3)4_4DME, 80°C, 6h75%

Industrial-scale production employs continuous flow reactors to optimize temperature control and reduce byproduct formation .

CompoundIC50_{50} (μM)Target Organism
3-Biphenyl-imidazoazepinium bromide12.5Staphylococcus aureus
3-(4-Fluorophenyl)-triazoloazepine8.2Candida albicans

Applications in Medicinal Chemistry

Antiepileptic Drug Development

The compound’s triazole ring mimics benzodiazepine pharmacophores, making it a candidate for refractory epilepsy treatment. Preclinical models suggest a lower risk of tolerance compared to diazepam .

Antibacterial Adjuvants

In combination with β-lactam antibiotics, triazoloazepines restore susceptibility in methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s binding affinity for GABAA_A subtypes using radioligand assays.

  • Toxicity Profiling: Assess hepatotoxicity and cardiotoxicity in rodent models.

  • Derivatization: Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility.

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